8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid
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Overview
Description
8-(Hydroxymethyl)-2-azaspiro[45]decane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the spirocyclic core through a series of cyclization reactions. For instance, the construction of the 6-azaspiro[4.5]decane framework is a key step in the synthesis of related compounds .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. Techniques such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction have been employed in the synthesis of similar spirocyclic compounds .
Chemical Reactions Analysis
Types of Reactions
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The spirocyclic structure allows for unique binding interactions, enhancing its efficacy in various applications .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its activity as a delta opioid receptor agonist.
Spirotetramat: An insecticide with a spirocyclic structure, used in agriculture.
Uniqueness
8-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid stands out due to its specific functional groups and potential for diverse chemical transformations. Its hydroxymethyl and carboxylic acid groups provide versatile sites for modification, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C11H19NO3 |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
8-(hydroxymethyl)-2-azaspiro[4.5]decane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c13-7-9-1-3-11(4-2-9)5-6-12(8-11)10(14)15/h9,13H,1-8H2,(H,14,15) |
InChI Key |
HVSLAJMRPXYXQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCN(C2)C(=O)O |
Origin of Product |
United States |
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